1-(2-Methylpyridin-3-yl)ethan-1-ol
Description
1-(2-Methylpyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at the 2-position and an ethanol moiety at the 3-position. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The compound’s structure combines the electronic effects of the pyridine ring with steric influences from the methyl group, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. For instance, analogous pyridyl ethanol derivatives, such as 1-(pyridin-3-yl)ethan-1-ol, have been synthesized via asymmetric transfer hydrogenation using Ru(II) catalysts, achieving high enantiomeric excess (ee) values up to 99% . The methyl substituent in this compound likely enhances steric hindrance, which may influence reactivity and binding in catalytic or biological systems.
Properties
IUPAC Name |
1-(2-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5,7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWYUKGPPJQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90086-87-6 | |
| Record name | 1-(2-methylpyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylpyridin-3-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, and bases
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: More reduced derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1-(2-Methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Compounds :
- 1-(Pyridin-2-yl)ethan-1-ol: Ethanol substituent at pyridine’s 2-position.
- 1-(Pyridin-3-yl)ethan-1-ol: Ethanol substituent at pyridine’s 3-position.
- 1-(Pyridin-4-yl)ethan-1-ol: Ethanol substituent at pyridine’s 4-position.
Structural and Spectral Differences :
- NMR Data :
| Compound | δ (OH) | δ (CH₃) | δ (Aromatic H) |
|---|---|---|---|
| 1-(Pyridin-2-yl)ethan-1-ol | 4.13 | 1.46 | 7.27 (m), 8.42 (d) |
| 1-(Pyridin-3-yl)ethan-1-ol | 4.86 | 1.52 | 7.35 (m), 8.50 (d) |
| 1-(Pyridin-4-yl)ethan-1-ol | 4.59 | 1.49 | 7.30 (m), 8.48 (d) |
Data sourced from NMR studies in and .
- Electronic Effects : The 3-position (meta) in 1-(pyridin-3-yl)ethan-1-ol allows for conjugation with the pyridine’s nitrogen, enhancing electron-withdrawing effects compared to 2- or 4-position isomers.
Substituent Variations on the Pyridine Ring
Methyl vs. Trimethyl Substitution :
- 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol (): Additional methyl groups increase steric bulk and lipophilicity. In vitro studies show this compound reduces blood viscosity by 35% at 10⁻⁵ g/mL, outperforming pentoxifylline (control). In vivo, it exhibits anti-fibrotic activity in pulmonary fibrosis models, likely due to enhanced membrane permeability from methyl groups .
Chlorinated Analog :
- 2-(2-Chloropyridin-3-yl)-1-(p-tolyl)ethan-1-ol (): The chlorine atom introduces electronegativity, altering reactivity. Synthesized via flow chemistry with KDA, this compound demonstrates how halogenation can modify substrate compatibility in organometallic reactions .
Chain Length Variations
Ethanol vs. Propanol Derivatives:
- 2-(Pyridin-3-yl)propan-1-ol (): An extra methylene group increases hydrophobicity and molecular weight (137 → 151 g/mol).
Heteroaromatic Analogs
Thiophene and Furan Derivatives :
- 1-(Thiophen-3-yl)ethan-1-ol and 1-(Furan-3-yl)ethan-1-ol (): Replacing pyridine with thiophene or furan alters electronic properties. Thiophene’s sulfur atom enhances π-electron density, while furan’s oxygen increases polarity. These changes impact solubility and reactivity in cross-coupling reactions .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-(2-Methylpyridin-3-yl)ethan-1-ol, also known as EVT-2792889, is a chemical compound recognized for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of alcohols and features a pyridine ring, which is integral to its biological activity. Understanding its biological properties is crucial for exploring its therapeutic potential.
- Molecular Formula : C_10H_13N_O
- CAS Number : 90086-87-6
- IUPAC Name : 1-(2-methylpyridin-3-yl)ethanol
The compound is characterized by the presence of a hydroxyl (-OH) functional group and a nitrogen atom in its heterocyclic structure, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for reference strains have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve inhibition of protein synthesis, leading to bactericidal effects and disruption of nucleic acid synthesis .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
Case Studies
A notable study evaluated the effects of this compound on cancer cell lines, revealing that it significantly inhibited cell growth at concentrations ranging from 10 to 50 μM. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and specific cancer-related targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Preliminary data indicate that it may possess antioxidant activity, which could contribute to its protective effects against cellular damage.
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between pyridine derivatives and alcohols under controlled conditions. Variations in synthesis methods can lead to different derivatives with potentially enhanced biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
